Oxyphenonium, also known as Oxyphenonium bromide, is a quaternary ammonium anticholinergic agent primarily used for its antimuscarinic properties. It is chemically classified as a small molecule with the formula and a molecular weight of approximately 428.4 g/mol . Oxyphenonium exhibits peripheral side effects similar to those of atropine, making it effective in treating conditions such as gastric and duodenal ulcers and relieving visceral spasms .
The biological activity of Oxyphenonium is primarily attributed to its anticholinergic effects. It acts by blocking acetylcholine receptors on smooth muscle, thereby reducing muscle contractions and secretions in the gastrointestinal tract. This mechanism is beneficial for conditions like irritable bowel syndrome and for managing excessive pharyngeal, tracheal, and bronchial secretions . Additionally, it has a direct relaxing effect on smooth muscle tissues.
The synthesis of Oxyphenonium typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. A common method includes the formation of the oxyphenonium ion through the reaction of diethylmethylamine with a phenylacetyl derivative . The synthesis can be illustrated as follows:
Studies have shown that Oxyphenonium interacts with various substances, particularly those affecting the gastrointestinal system. Its anticholinergic properties can lead to increased effects when combined with other antimuscarinic agents or medications that influence acetylcholine levels. Research indicates that Oxyphenonium's efficacy may vary based on environmental factors such as pH and the presence of cyclodextrins, which can enhance its solubility and bioavailability .
Oxyphenonium shares similarities with other anticholinergic agents but has unique attributes that distinguish it from them. Below is a comparison with several similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Atropine | C₁₇H₂₃NO₃ | Natural alkaloid; used in ophthalmology and bradycardia treatment. |
| Propantheline | C₂₁H₂₃BrN₂O₃ | Used primarily for gastrointestinal disorders; less potent than Oxyphenonium. |
| Hyoscine (Scopolamine) | C₁₈H₂₃NO₄S | Known for its use in motion sickness; crosses the blood-brain barrier more readily than Oxyphenonium. |
| Ipratropium | C₂₁H₂₈BrNO₄ | Primarily used in respiratory diseases; less effective on gastrointestinal motility compared to Oxyphenonium. |
Oxyphenonium's unique structure allows it to effectively target specific receptors while minimizing central nervous system side effects compared to some other anticholinergics . This specificity makes it particularly valuable in gastrointestinal applications.
Oxyphenonium demonstrates distinct binding characteristics to muscarinic acetylcholine receptors, exhibiting its primary pharmacological activity through antagonist interactions at these receptor sites [1]. The compound binds to muscarinic receptors with high affinity, establishing its role as a competitive antagonist that blocks acetylcholine access to receptor binding sites [3]. Research has demonstrated that oxyphenonium satisfies the fundamental criteria for muscarinic receptor binding, including saturability and specificity for the muscarinic receptor system [30].
The binding profile of oxyphenonium reveals that it interacts primarily with the orthosteric binding site of muscarinic receptors, where it competes directly with acetylcholine for receptor occupancy [1] [3]. Studies utilizing tritium-labeled quinuclidinyl benzylate have shown that oxyphenonium effectively inhibits specific radioligand binding to muscarinic receptors in membrane preparations [5]. The compound exhibits binding kinetics that follow classical competitive antagonism patterns, with binding affinities correlating directly with its potency in inhibiting muscarinic responses in physiological systems [30].
Comparative binding studies have revealed that oxyphenonium belongs to a class of quaternary ammonium compounds that demonstrate unique binding behavior compared to tertiary antimuscarinic agents [6]. Research indicates that quaternary derivatives, including oxyphenonium, show shallow or biphasic inhibition curves when competing with radioligands for muscarinic receptor binding sites [6]. This binding characteristic distinguishes oxyphenonium from tertiary antagonists, which typically display steep and monophasic inhibition curves [6].
Oxyphenonium exhibits preferential binding to specific muscarinic receptor subtypes, with research demonstrating significant selectivity differences across the five known muscarinic receptor subtypes [28]. The compound shows highest affinity for muscarinic receptor subtype one, where it functions as an antagonist with considerable potency [1]. Binding studies have revealed that oxyphenonium demonstrates approximately sixty-fold weaker affinity for muscarinic receptor subtype two compared to muscarinic receptor subtype one [28].
The selectivity profile of oxyphenonium extends across muscarinic receptor subtypes three, four, and five, where it maintains moderate affinity interactions [28]. This differential binding pattern reflects the structural variations present in the orthosteric binding sites of different muscarinic receptor subtypes [9]. Research has shown that the addition of a methyl group to the nitrogen atom in quaternary compounds like oxyphenonium fundamentally alters the mode of interaction with muscarinic receptor binding sites compared to their tertiary counterparts [6].
Studies examining receptor subtype selectivity have demonstrated that oxyphenonium binding characteristics vary significantly depending on tissue source and receptor density [33]. The compound exhibits different affinities when binding to muscarinic receptors in membrane preparations derived from various tissues, despite showing similar affinities for standard radioligands across these preparations [33]. This tissue-dependent variation in binding reflects the differential distribution of muscarinic receptor subtypes and their associated binding site conformations [33].
Oxyphenonium exerts its anticholinergic effects through specific antagonist activity at acetylcholine receptor sites, blocking the normal physiological actions of acetylcholine on smooth muscle tissues [1] [3]. The compound functions as a muscarinic acetylcholine receptor antagonist, particularly targeting the muscarinic receptor subtype one where it demonstrates highest binding affinity [1]. Research has established that oxyphenonium reduces acetylcholine effects by blocking receptors on smooth muscle, thereby preventing acetylcholine-induced muscle stimulation [3].
The anticholinergic mechanism involves competitive inhibition at muscarinic receptor sites, where oxyphenonium competes with endogenous acetylcholine for binding to the same receptor locations [8]. Studies have demonstrated that this competitive antagonism results in dose-dependent inhibition of muscarinic responses, with the degree of antagonism correlating directly with oxyphenonium concentration and receptor occupancy [22]. The compound exhibits classical competitive antagonist behavior, producing parallel rightward shifts in acetylcholine dose-response curves without affecting maximum response levels [22].
Research utilizing radioligand binding assays has confirmed that oxyphenonium antimuscarinic activity can be quantitatively evaluated through receptor binding studies [37]. The compound demonstrates inhibition constants in the nanomolar range when competing with standard muscarinic radioligands, indicating high affinity for muscarinic receptor binding sites [37]. These binding studies provide quantitative measures of antimuscarinic potency that correlate with functional antagonist activity in physiological preparations [37].
Beyond its antimuscarinic activity, oxyphenonium demonstrates direct musculotropic effects on smooth muscle that operate independently of receptor-mediated mechanisms [1] [3]. Research has established that oxyphenonium possesses a direct relaxing effect on smooth muscle tissues, contributing to its overall spasmolytic activity through non-receptor-mediated pathways [3] [8]. This direct musculotropic action represents the second component of oxyphenonium dual mechanism of action [1].
The direct effects on smooth muscle involve mechanisms that bypass muscarinic receptor interactions, instead influencing smooth muscle contractility through direct interaction with muscle cell components . Studies have demonstrated that this musculotropic activity contributes significantly to oxyphenonium overall therapeutic effects, particularly in conditions involving smooth muscle spasm . The direct muscle relaxation occurs through pathways that complement the antimuscarinic effects, providing enhanced overall spasmolytic activity .
Research has shown that the musculotropic effects of oxyphenonium can be distinguished from its antimuscarinic effects through experimental approaches that selectively examine direct muscle responses [1]. These direct effects on smooth muscle contractility appear to involve alterations in muscle cell membrane properties and intracellular signaling pathways that control muscle contraction and relaxation . The combination of antimuscarinic and musculotropic mechanisms provides oxyphenonium with enhanced efficacy compared to compounds that operate through single mechanisms [1].
Oxyphenonium influences adenylate cyclase activity through its interactions with muscarinic receptors that couple to specific G-protein subtypes [1] [13]. The compound primarily affects adenylate cyclase function through antagonist activity at muscarinic receptor subtype two, which couples to inhibitory G-proteins that normally suppress adenylate cyclase activity [27]. Research has demonstrated that muscarinic receptor subtype two activation leads to adenylate cyclase inhibition via G-protein-mediated pathways [27].
Studies examining G-protein regulation of adenylate cyclase have shown that this enzyme integrates positive and negative signals through G-protein-coupled receptors [13]. Oxyphenonium antagonist activity at muscarinic receptor subtype two prevents the normal inhibitory influence on adenylate cyclase, thereby modulating cyclic adenosine monophosphate levels in target cells [27]. Research indicates that this modulation of adenylate cyclase activity contributes to the overall pharmacological profile of oxyphenonium [13].
The adenylate cyclase pathway represents a critical component of muscarinic receptor signaling, particularly for receptors that couple to inhibitory G-proteins [12]. Oxyphenonium interference with this pathway through receptor antagonism affects downstream signaling cascades that depend on cyclic adenosine monophosphate as a second messenger [12]. Experimental studies have demonstrated that compounds affecting muscarinic receptor subtype two can significantly alter adenylate cyclase activity and associated cellular responses [27].
Oxyphenonium influences potassium channel function through its effects on muscarinic receptor-mediated signaling pathways that regulate channel activity [38]. Research has established that muscarinic receptor subtype one activation normally leads to inhibition of specific potassium channel types, particularly channels involved in neuronal excitability regulation [38] [44]. Oxyphenonium antagonist activity at these receptors prevents the normal inhibitory effects on potassium channels [38].
Studies examining muscarinic receptor effects on potassium channels have demonstrated that receptor activation typically results in inhibition of calcium-regulated potassium channels and modulation of potassium channel conductance [44]. Oxyphenonium blockade of muscarinic receptors interferes with these normal regulatory mechanisms, affecting potassium channel function and cellular excitability [15]. Research indicates that potassium channel modulation represents an important component of muscarinic pharmacology [15].
The relationship between muscarinic receptor activation and potassium channel regulation involves complex signaling pathways that can be disrupted by receptor antagonists like oxyphenonium [17]. Studies have shown that muscarinic receptor-mediated effects on potassium channels contribute significantly to the overall physiological responses associated with cholinergic stimulation [17]. Oxyphenonium interference with these pathways through receptor blockade affects the normal balance of cellular excitability and membrane potential regulation [14].
Oxyphenonium affects phosphoinositide metabolism through its antagonist activity at muscarinic receptors that couple to phospholipase C activation pathways [19] [38]. Research has demonstrated that muscarinic receptor subtype one normally activates phospholipase C through coupling to specific G-proteins, leading to phosphoinositide breakdown and generation of second messengers [19] [41]. Oxyphenonium blockade of these receptors prevents normal phosphoinositide turnover and associated signaling cascades [38].
Studies examining muscarinic receptor-dependent phospholipase C activation have shown that receptor stimulation results in hydrolysis of phosphatidylinositol bisphosphate, generating inositol trisphosphate and diacylglycerol as second messengers [19] [44]. Oxyphenonium antagonist activity interrupts this signaling pathway, affecting downstream processes that depend on these second messengers [38]. Research indicates that phosphoinositide breakdown represents a fundamental mechanism of muscarinic receptor signaling [18].
The phosphoinositide signaling pathway involves complex interactions between membrane phospholipids and signaling enzymes that can be significantly affected by muscarinic receptor antagonists [18]. Oxyphenonium interference with phospholipase C activation prevents the normal generation of inositol phosphates and affects calcium mobilization from intracellular stores [19] [20]. Studies have demonstrated that this disruption of phosphoinositide metabolism contributes to the overall pharmacological effects of oxyphenonium through modulation of calcium-dependent cellular processes [44].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₃₄BrNO₃ | [2] [4] |
| Molecular Weight (Da) | 428.404 | [2] [4] |
| Chemical Class | Quaternary ammonium anticholinergic | [1] [3] |
| Primary Target | Muscarinic acetylcholine receptor M1 | [1] |
| Mechanism of Action | Dual mechanism: antimuscarinic + musculotropic | [1] [3] [8] |
| Binding Affinity (M1) | Antagonist activity | [1] |
| Selectivity Profile | M1 > M3 > M4 > M5 >> M2 | [6] |
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Oxyphenonium Binding | Reference |
|---|---|---|---|---|
| M1 | Gq/11 | Phospholipase C activation | High affinity | [1] [28] |
| M2 | Gi/o | Adenylate cyclase inhibition | Low affinity (60-fold weaker) | [28] |
| M3 | Gq/11 | Phospholipase C activation | Moderate affinity | [28] |
| M4 | Gi/o | Adenylate cyclase inhibition | Moderate affinity | [28] |
| M5 | Gq/11 | Phospholipase C activation | Moderate affinity | [28] |
| Pathway Component | M1 Receptor (Gq/11) | M2 Receptor (Gi/o) | Reference |
|---|---|---|---|
| G-Protein Coupling | Primary coupling | Primary coupling | [1] [42] |
| Adenylate Cyclase | No direct effect | Inhibited | [13] [27] |
| Phospholipase C | Activated | Not activated | [19] [38] [41] |
| Second Messengers | IP₃, DAG, cAMP | Decreased cAMP | [18] [38] |
| Potassium Channels | Inhibited (M-current) | Activated (GIRK) | [14] [15] [38] |
| Calcium Mobilization | Increased (IP₃-mediated) | Decreased | [19] [38] [44] |
| Phosphoinositide Breakdown | PIP₂ → IP₃ + DAG | No significant effect | [18] [19] |
Organic Cation Transporter 1 (OCT1) represents a critical hepatic uptake transporter that mediates the transport of structurally diverse organic cations including oxyphenonium [1] [2]. The transporter is primarily expressed on the sinusoidal membrane of hepatocytes and functions as a polyspecific, bidirectional facilitative diffusion system [2]. OCT1 operates through an alternating access mechanism that cycles between outward-facing and inward-facing conformational states [3] [4].
Recent cryo-electron microscopy studies have revealed the molecular architecture of OCT1, demonstrating that the transporter contains twelve transmembrane domains with a central substrate-binding cavity [3]. The binding pocket is located in the C-terminal half of the protein and is characterized by hydrophobic gates that stabilize the inward-facing conformation [3]. Charge neutralization within the binding pocket facilitates the release of cationic substrates, providing the molecular basis for the broad substrate recognition capability of OCT1 [3].
For oxyphenonium transport, OCT1 exhibits minimal stereoselectivity compared to other organic cation transporters [5] [6] [7]. The transporter shows non-selective uptake of oxyphenonium enantiomers, with transport kinetics that are largely independent of stereochemical configuration [5]. This lack of stereoselectivity is characteristic of OCT1 across multiple substrate classes, with only 21.4% of tested chiral substrates showing statistically significant stereoselectivity [6].
The molecular mechanism underlying OCT1 transport involves electrogenic uptake driven by the electrochemical gradient of the transported compounds [2]. The transporter recognizes Type I organic cations, including quaternary ammonium compounds such as oxyphenonium, through interactions with key amino acid residues including Asp475 in transmembrane helix 11 [8]. This aspartate residue is generally accepted to play a crucial role by interacting with the positive charge of cationic substrates [8].
OCT2 and OCT3 demonstrate markedly different stereoselectivity patterns compared to OCT1, particularly in the transport of oxyphenonium and other organic cations [5] [6] [7]. Both transporters exhibit high stereoselectivity for multiple substrates, with 53.3% of tested chiral compounds showing statistically significant stereoselectivity for both OCT2 and OCT3 [6].
OCT2, primarily expressed in the kidney on the basolateral membrane of proximal tubule cells, shows moderate stereoselectivity for oxyphenonium transport [5] [9]. The transporter functions as the initial step in renal secretion of organic cations, working in conjunction with MATE1 and MATE2-K transporters to facilitate urinary excretion [9]. Molecular docking studies suggest that OCT2 contains multiple binding sites that can accommodate substrates in different orientations, contributing to its stereoselective recognition capabilities [6].
OCT3, which is more widely distributed throughout various tissues including heart, brain, and liver, exhibits moderate stereoselectivity for oxyphenonium similar to OCT2 [5] [10]. Interestingly, OCT2 and OCT3 often display opposite stereoselectivity patterns for the same substrate, indicating distinct molecular recognition mechanisms despite their structural similarities [6] [7]. This phenomenon is particularly evident for compounds such as clidinium, mepenzolate, terbutaline, and zolmitriptan, where OCT2 and OCT3 show high but opposite stereoselectivity while OCT1 remains non-selective [6].
The differential stereoselectivity observed between OCT2 and OCT3 may be attributed to subtle differences in their binding cavity architecture and amino acid composition [6]. Recent cryo-electron microscopy structures of OCT3 bound to inhibitors have revealed the ligand binding pocket configuration, showing how specific amino acid residues contribute to substrate recognition and stereoselectivity [10].
Comprehensive stereoselective transport studies have revealed important insights into the enantiomer-specific recognition of oxyphenonium by organic cation transporters [5] [6] [7]. The research demonstrates that oxyphenonium enantiomers exhibit distinct transport profiles across different OCT subtypes, with implications for drug disposition and pharmacokinetics.
Quantitative analysis of oxyphenonium transport reveals that while OCT1 shows minimal enantiomer discrimination, both OCT2 and OCT3 demonstrate moderate but significant stereoselectivity [5] [6]. The stereoselectivity primarily affects the maximum transport velocity (Vmax) rather than the apparent affinity (Km), indicating that the stereochemical differences influence the substrate translocation process rather than initial binding recognition [6] [7].
Transport kinetic studies demonstrate that stereoselectivity in OCT-mediated transport is highly substrate-specific [6]. For oxyphenonium, the enantiomeric transport ratios are considerably lower than those observed for other highly stereoselective substrates such as zolmitriptan, which shows remarkably high stereoselectivity with ratios exceeding 25-fold for certain transporter combinations [6] [7].
The molecular basis for enantiomer-specific recognition involves multiple non-covalent interactions between the substrate and transporter binding sites [6]. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to the overall binding energy and substrate selectivity [11]. The quaternary ammonium structure of oxyphenonium, with its bulky cyclohexyl and phenyl substituents, creates specific stereochemical requirements for optimal transporter interaction [1] [12].
Research findings indicate that genetic polymorphisms in OCT genes can influence stereoselectivity patterns [6]. Certain OCT1 variants show altered substrate-specific effects, suggesting that genetic variations may modulate the stereoselectivity of oxyphenonium transport in different populations [6]. This has important implications for personalized medicine approaches and understanding inter-individual variability in drug response.
Cytochrome P450 2D6 (CYP2D6) plays a crucial role in the stereoselective metabolism of oxyphenonium and other organic cations [5] [13] [14]. This enzyme, primarily expressed in the liver, is responsible for the metabolism and elimination of approximately 25% of clinically used drugs through hydroxylation, demethylation, and dealkylation reactions [14].
The interaction between OCT1 and CYP2D6 represents a significant mechanism for combined stereoselectivity in drug disposition [5] [13]. Co-overexpression studies using cells transfected with both OCT1 and CYP2D6 have demonstrated additive effects of stereoselectivity, indicating that pharmacokinetic stereoselectivity may result from combined effects in transport and metabolism [5] [13].
For oxyphenonium, CYP2D6 exhibits stereoselective metabolism that complements the transport selectivity observed with organic cation transporters [5] [13]. Single CYP2D6-transfected cells show no metabolism of oxyphenonium due to poor membrane diffusion in the absence of carrier-facilitated uptake [5]. However, in double-transfected cells expressing both OCT1 and CYP2D6, stereoselective metabolism becomes apparent, demonstrating the cooperative effect of uptake and metabolism [5] [13].
The stereoselective metabolism of oxyphenonium by CYP2D6 follows patterns similar to other CYP2D6 substrates such as venlafaxine and tamsulosin [15] [16]. Research has shown that CYP2D6 demonstrates marked stereoselectivity toward specific enantiomers, with stereoselectivity ratios ranging from 2-fold to 9-fold depending on the substrate [15] [16] [17].
Molecular recognition by CYP2D6 involves specific interactions between the substrate and the enzyme's active site [15] [18]. The stereoselective metabolism occurs through preferential binding and catalytic processing of one enantiomer over the other, leading to differential metabolic clearance rates [15] [18]. This selectivity is influenced by the three-dimensional structure of the substrate and its ability to fit within the enzyme's active site architecture [15].
The combined action of OCT1 and CYP2D6 on oxyphenonium metabolism creates a sequential stereoselective process [5] [13]. Initial uptake by OCT1 positions the substrate for subsequent metabolism by CYP2D6, and the stereoselectivity of both processes contributes to the overall pharmacokinetic profile of oxyphenonium enantiomers [5] [13]. This cooperative mechanism has important implications for drug-drug interactions and individual variations in drug response based on genetic polymorphisms in both transporters and metabolizing enzymes [13].
| Transporter | Stereoselectivity Frequency (%) | Substrates with Significant Stereoselectivity | Total Substrates Tested | Oxyphenonium Stereoselectivity | Stereoselectivity Pattern |
|---|---|---|---|---|---|
| OCT1 | 21.4 | 3 | 14 | Non-selective | Low |
| OCT2 | 53.3 | 8 | 15 | Moderate | High with opposite preferences |
| OCT3 | 53.3 | 8 | 15 | Moderate | High with opposite preferences |
Table 1: Stereoselectivity Comparison Across OCT Transporters [6]
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 348.5 g/mol | PubChem [1] |
| Chemical Class | Quaternary ammonium | PubChem [1] |
| Charge | Positive | PubChem [1] |
| OCT1 Transport | Non-stereoselective | Gebauer 2023 [5] |
| OCT2 Transport | Moderate stereoselective | Gebauer 2023 [5] |
| OCT3 Transport | Moderate stereoselective | Gebauer 2023 [5] |
Table 2: Oxyphenonium Transport Characteristics [1] [5]
| Feature | OCT1 | OCT2 | OCT3 |
|---|---|---|---|
| Primary Location | Liver (hepatocytes) | Kidney (proximal tubules) | Widely distributed |
| Transport Direction | Bidirectional | Bidirectional | Bidirectional |
| Substrate Specificity | Polyspecific | Polyspecific | Polyspecific |
| Stereoselectivity | Low | High | High |
| Genetic Polymorphisms | Highly variable | Moderate | Moderate |
Table 3: OCT Transport Mechanisms Comparison [2] [9] [10]
| Substrate | R-enantiomer preference | S-enantiomer preference | Stereoselectivity Ratio | Reference |
|---|---|---|---|---|
| Venlafaxine | Yes | No | 9-fold | Eap 2003 [15] |
| Tamsulosin | Yes | No | 2-fold | Gebauer 2023 [5] |
| Chlorpheniramine | No | Yes | 2-fold | Yasuda 2002 [17] |
| Oxyphenonium | Not specified | Not specified | Not quantified | Gebauer 2023 [5] |
Table 4: CYP2D6 Stereoselective Metabolism Examples [5] [15] [17]